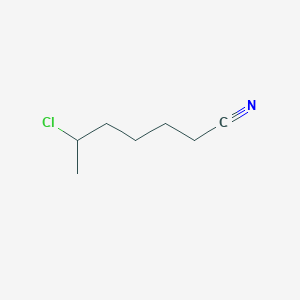
6-Chloroheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroheptanenitrile is an organic compound with the molecular formula Cl(CH₂)₆CN It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a seven-carbon chain with a chlorine atom on the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 6-chloroheptane with sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol under reflux conditions. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile.
From Amides: Another method involves the dehydration of 6-chloroheptanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The dehydration process removes water from the amide group, resulting in the formation of the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form hydroxynitriles, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroheptanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as ammonia, amines, or alkoxides. For example, the reaction with ammonia can produce 6-aminoheptanenitrile.
Dehydrochlorination: Heating this compound with a base can lead to the elimination of hydrogen chloride (HCl), forming an unsaturated nitrile.
Cyclization: Under certain conditions, this compound can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, methylamine, and triethylamine are commonly used nucleophiles.
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for dehydrochlorination reactions.
Solvents: Ethanol and other polar solvents are often used to facilitate reactions.
Major Products:
Substitution Products: 6-Aminoheptanenitrile, 6-methylaminoheptanenitrile.
Cyclization Products: Cyclic compounds such as piperidones.
Scientific Research Applications
6-Chloroheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloroheptanenitrile involves its reactivity with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of products.
Comparison with Similar Compounds
5-Chlorovaleronitrile: Similar in structure but with a five-carbon chain.
7-Chlorooctanenitrile: Similar in structure but with an eight-carbon chain.
6-Bromoheptanenitrile: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloroheptanenitrile is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications.
Properties
CAS No. |
88725-94-4 |
|---|---|
Molecular Formula |
C7H12ClN |
Molecular Weight |
145.63 g/mol |
IUPAC Name |
6-chloroheptanenitrile |
InChI |
InChI=1S/C7H12ClN/c1-7(8)5-3-2-4-6-9/h7H,2-5H2,1H3 |
InChI Key |
OAXMZFNBYBYTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















